4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a versatile candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps often include:
Formation of the triazolo[4,3-a]pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: This step usually involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the pyrimidine ring: This can be accomplished through condensation reactions involving suitable aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and have been studied for various biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring are widely studied for their medicinal properties.
Uniqueness
What sets 4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine apart is its unique combination of multiple heterocyclic rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N10 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-methyl-8-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C17H18N10/c1-13-22-23-17-16(18-4-6-26(13)17)25-9-7-24(8-10-25)14-11-15(20-12-19-14)27-5-2-3-21-27/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
FIOYUELUOUFEDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.